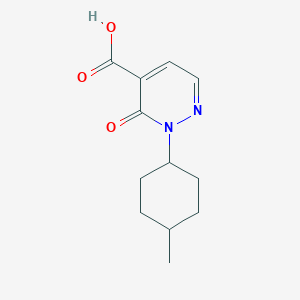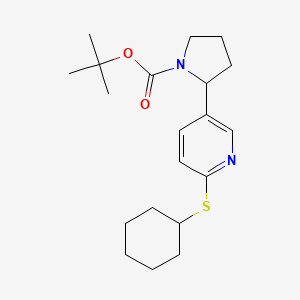
(5-Isobutyl-1H-1,2,4-triazol-3-yl)(4-methoxyphenyl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Isobutyl-1H-1,2,4-triazol-3-yl)(4-methoxyphenyl)methanamine is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of an isobutyl group and a methoxyphenyl group attached to the triazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5-Isobutyl-1H-1,2,4-triazol-3-yl)(4-methoxyphenyl)methanamine typically involves multistep reactions starting from readily available starting materials. One common synthetic route involves the reaction of 4-methoxybenzaldehyde with isobutylamine to form an imine intermediate. This intermediate is then subjected to cyclization with hydrazine hydrate to form the triazole ring. The final step involves the reduction of the imine to the corresponding amine using a reducing agent such as sodium borohydride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(5-Isobutyl-1H-1,2,4-triazol-3-yl)(4-methoxyphenyl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in solvents like ethanol or tetrahydrofuran.
Substitution: Halides, amines; typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may yield amine derivatives. Substitution reactions can yield a variety of substituted triazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (5-Isobutyl-1H-1,2,4-triazol-3-yl)(4-methoxyphenyl)methanamine is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound has been studied for its potential as an antimicrobial and antifungal agent. Triazole derivatives are known to exhibit significant biological activities, and this compound is no exception. It has shown promising results in inhibiting the growth of various bacterial and fungal strains .
Medicine
In medicine, this compound has been investigated for its potential as an anticancer agent. Studies have shown that it can induce apoptosis in cancer cells, making it a potential candidate for cancer therapy .
Industry
In the industrial sector, this compound is used in the development of new materials with unique properties. Its ability to form stable complexes with metals makes it useful in the production of catalysts and other advanced materials .
Wirkmechanismus
The mechanism of action of (5-Isobutyl-1H-1,2,4-triazol-3-yl)(4-methoxyphenyl)methanamine involves its interaction with specific molecular targets and pathways. In antimicrobial applications, it is believed to inhibit the synthesis of essential cellular components, leading to cell death. In anticancer applications, the compound induces apoptosis by activating specific signaling pathways that lead to programmed cell death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Amino-5-isobutyl-4H-1,2,4-triazol-3-yl hydrosulfide: Similar structure with a hydrosulfide group instead of a methoxyphenyl group.
4-Amino-5-isopropyl-4H-1,2,4-triazol-3-yl hydrosulfide: Similar structure with an isopropyl group instead of an isobutyl group.
4-Amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl hydrosulfide: Similar structure with a cyclohexyl group instead of an isobutyl group.
Uniqueness
The uniqueness of (5-Isobutyl-1H-1,2,4-triazol-3-yl)(4-methoxyphenyl)methanamine lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the isobutyl and methoxyphenyl groups enhances its ability to interact with various molecular targets, making it a versatile compound for diverse applications.
Eigenschaften
Molekularformel |
C14H20N4O |
|---|---|
Molekulargewicht |
260.33 g/mol |
IUPAC-Name |
(4-methoxyphenyl)-[5-(2-methylpropyl)-1H-1,2,4-triazol-3-yl]methanamine |
InChI |
InChI=1S/C14H20N4O/c1-9(2)8-12-16-14(18-17-12)13(15)10-4-6-11(19-3)7-5-10/h4-7,9,13H,8,15H2,1-3H3,(H,16,17,18) |
InChI-Schlüssel |
JZXFTPHKOHSIFI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC1=NC(=NN1)C(C2=CC=C(C=C2)OC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




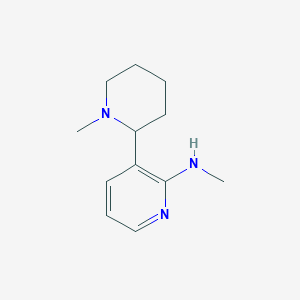
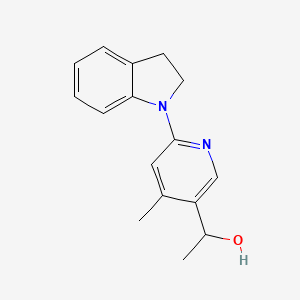
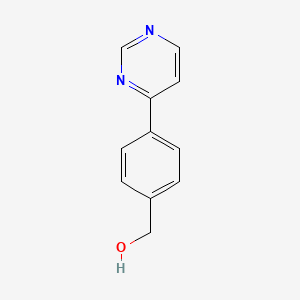
![1-(4-Fluoro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B11800949.png)

![2-(1-Oxo-8,9,10,11-tetrahydro-1H-cyclohepta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)acetic acid](/img/structure/B11800952.png)
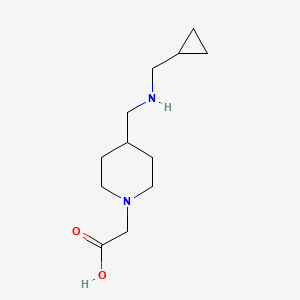

![6-Oxa-2-azaspiro[3.4]octan-7-ylmethanamine](/img/structure/B11800964.png)

